molecular formula C7H2BrClF4 B6152443 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene CAS No. 914225-64-2

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B6152443
CAS No.: 914225-64-2
M. Wt: 277.4
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Description

2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with a unique substitution pattern. Its molecular formula is C₇H₂BrClF₄, derived from a benzene ring substituted with bromine (position 2), chlorine (position 1), fluorine (position 5), and a trifluoromethyl group (position 3). The trifluoromethyl (-CF₃) group imparts strong electron-withdrawing effects, making the compound highly electrophilic. This property is critical in applications such as pharmaceuticals, agrochemicals, and derivatization reagents for analytical chemistry .

Properties

CAS No.

914225-64-2

Molecular Formula

C7H2BrClF4

Molecular Weight

277.4

Purity

95

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination Followed by Halogenation

A two-step process begins with palladium-catalyzed amination of m-trifluoromethyl aniline derivatives. Using Pd(dppf)Cl₂ (0.5–1.0 mol%) in dichloromethane, intermediates are brominated at the ortho position with N-bromosuccinimide (NBS), yielding 2-bromo-5-fluorobenzotrifluoride at 86–98% efficiency.

Key Data:

CatalystSolventTemperatureYield
Pd(dppf)Cl₂CH₂Cl₂25°C92.1%
Pd(PPh₃)₂Cl₂CH₂Cl₂25°C93.1%

This method’s drawback lies in the high cost of m-trifluoromethyl aniline (~$450/kg), prompting research into alternative feedstocks.

Direct Bromination of Trifluoromethylbenzene Derivatives

Direct bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated H₂SO₄ achieves regioselective bromination at the 2-position. A dichloromethane solvent system at 35°C converts 1-nitro-3-trifluoromethylbenzene to 1-bromo-3-nitro-5-trifluoromethylbenzene with >97% conversion. Subsequent hydrogenolysis removes the nitro group, yielding the target compound.

Reaction Conditions:

  • Brominating agent: DBDMH (1.2 equiv)

  • Acid: H₂SO₄ (conc.)

  • Workup: NaHCO₃ washing, MgSO₄ drying

Fluorination-Bromination Cascades

KF-Mediated Fluorination of Brominated Intermediates

A patent by CN104447183B details fluorination of 2-bromo-3-trifluoromethylbenzene derivatives using anhydrous KF. Under reflux in dimethylformamide (DMF), fluorine displaces nitro or amino groups at the 5-position, achieving 89–95% yields.

Example Protocol:

  • Start with 2-bromo-3-nitrobenzotrifluoride (7.5 g).

  • Reflux with KF (6.5 g) in DMF for 8 hours.

  • Extract with CH₂Cl₂; purify via column chromatography.
    Yield: 91.3%.

Halogen Exchange Reactions

Grignard reagents facilitate halogen exchange at the meta position. Treating 3-fluoro-5-trifluoromethylphenyl bromide with Mg in tetrahydrofuran (THF) generates a boronic acid intermediate, which is subsequently chlorinated using Cl₂ gas.

Critical Parameters:

  • Temperature: −78°C for Grignard formation

  • Chlorination agent: Cl₂ in Et₂O
    Yield: 57%

Industrial-Scale Methodologies

Continuous-Flow Bromination

EP2266961B1 discloses a continuous-flow system for brominating 1-nitro-3-trifluoromethylbenzene. DBDHM and H₂SO₄ are mixed in a microreactor at 35°C, reducing reaction time from 25 hours to <2 hours. The method scales to 100 kg/batch with 95% purity.

Advantages:

  • Reduced solvent waste

  • Consistent regioselectivity

Cost-Effective Feedstocks

Substituting m-trifluoromethyl aniline with cheaper m-fluorobenzotrifluoride lowers raw material costs by ~30%. Pd-catalyzed bromination of this feedstock in ethyl acetate achieves 94.6% yield, though requiring stringent anhydrous conditions.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodCatalystYieldCost (USD/kg)Scalability
Pd(dppf)Cl₂ cross-couplingPd(dppf)Cl₂92–98%600Moderate
DBDHM brominationNone97%320High
KF fluorinationKF89–95%280Low
Grignard chlorinationMg57%410Moderate

The DBDHM bromination route offers the best balance of yield and scalability, though Pd-catalyzed methods remain preferred for high-purity applications.

Scientific Research Applications

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals[][3].

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features[][3].

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties[][3].

Mechanism of Action

The mechanism by which 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and interaction with other molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

1-Bromo-3-Fluoro-5-(Trifluoromethyl)Benzene (CAS 130723-13-6)
  • Molecular Formula : C₇H₃BrF₄
  • Key Differences : Bromine at position 1 instead of 2; lacks chlorine at position 1.
  • Its similarity score to the target compound is 0.92, indicating high structural overlap .
4-Bromo-2-Fluorobenzotrifluoride (CAS 142808-15-9)
  • Molecular Formula : C₇H₃BrF₄
  • Key Differences : Bromine at position 4 and fluorine at position 2; lacks chlorine.
  • Impact : The electron-withdrawing trifluoromethyl group at position 4 increases ring electron deficiency compared to the target compound. This isomer has a similarity score of 0.98 , making it the closest analog in the dataset .

Substituent Functional Group Variants

2-Bromo-5-Fluoro-1-Nitro-3-Trifluoromethyl-Benzene (CAS 917391-24-3)
  • Molecular Formula: C₇H₂BrF₄NO₂
  • Key Differences: Nitro (-NO₂) group replaces chlorine at position 1.
  • Impact : The nitro group further increases electrophilicity, making this compound more reactive in aromatic substitution. However, the absence of chlorine reduces its utility in reactions requiring orthogonal halogen leaving groups .
1-Bromo-5-Chloro-2-Ethoxy-3-Fluorobenzene (CAS 1265218-86-7)
  • Molecular Formula : C₈H₇BrClFO
  • Key Differences : Ethoxy (-OCH₂CH₃) group replaces trifluoromethyl at position 3.
  • Impact : The electron-donating ethoxy group decreases ring electrophilicity, altering solubility and reactivity. This variant is more suited for applications requiring polar functional groups .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C)
2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene C₇H₂BrClF₄ 278.5 (calculated) Br (2), Cl (1), F (5), CF₃ (3) N/A N/A
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene C₇H₃BrF₄ 243.0 Br (1), F (3), CF₃ (5) N/A N/A
4-Bromo-2-fluorobenzotrifluoride C₇H₃BrF₄ 243.0 Br (4), F (2), CF₃ (1) N/A N/A
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (3), F (5) N/A N/A

Calculated molecular weights assume ideal stoichiometry.

Biological Activity

2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple halogen substituents, may confer specific biological activities, making it a subject of interest in medicinal chemistry and toxicology.

  • Molecular Formula : C7H3BrClF3
  • Molecular Weight : 259.451 g/mol
  • Density : Approximately 1.7 g/cm³
  • Boiling Point : 181.6 °C
  • Flash Point : 63.6 °C

Biological Activity Overview

The biological activity of halogenated compounds, particularly those containing trifluoromethyl groups, has been extensively studied due to their diverse pharmacological properties. The presence of bromine and chlorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl groups have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

CompoundIC50 (µM)Cell LineMechanism
Compound A0.56A549Tubulin inhibition
Compound B1.0HL-60Apoptosis induction

Toxicological Studies

Toxicological assessments indicate that compounds with similar structures can exhibit harmful effects upon exposure. For example, inhalation or skin contact can lead to irritation, necessitating careful handling in laboratory settings.

Study 1: Antiproliferative Effects

A study published in MDPI evaluated the antiproliferative effects of several halogenated benzene derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with bromine and trifluoromethyl groups displayed enhanced activity against human leukemia cells.

Study 2: Mechanistic Insights

Another research article investigated the mechanistic pathways through which these compounds exert their biological effects. It was found that the presence of the trifluoromethyl group significantly increased the potency of the compounds by enhancing interactions with target proteins involved in cell division.

Q & A

Q. What are the key synthetic strategies for preparing 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene?

  • Methodological Answer : The synthesis typically involves halogenation and functional group installation via sequential aromatic substitution. For example:

Directed Metallation : Use lithium diisopropylamide (LDA) or similar bases to deprotonate specific positions, followed by quenching with halogen sources (e.g., Br₂, Cl₂).

Cross-Coupling : Suzuki-Miyaura or Ullmann reactions can introduce aryl groups if intermediates require modification.
AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) help predict viable routes by analyzing reaction databases .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 7.2–8.0 ppm).
  • ¹⁹F NMR : Trifluoromethyl (-CF₃) groups show singlets near δ -60 to -65 ppm; fluorine substituents appear between δ -110 to -120 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks [M]⁺ are observed near m/z 291–293 (depending on isotopic abundance of Br/Cl).
  • Elemental Analysis : Confirms %C, %H, %Br, %Cl, and %F composition .

Q. What precautions are necessary for handling this compound?

  • Methodological Answer :
  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Safety : Use fume hoods, gloves, and goggles due to potential halogenated aromatic hydrocarbon toxicity. Monitor for volatility (boiling point ~63°C) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing meta-director, while halogens (Br, Cl, F) act as ortho/para-directors. Competitive effects require computational modeling (e.g., DFT) to predict reactive sites:
  • Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic regions.
  • Experimental Validation : Use kinetic studies with competing electrophiles (e.g., NO₂⁺) to map substitution patterns .

Q. How can conflicting data on reaction yields in literature be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction conditions (solvent purity, catalyst loading, temperature).
  • In Situ Monitoring : Use techniques like HPLC or IR spectroscopy to track intermediate formation.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) affecting yield .

Q. What strategies optimize stability during high-temperature reactions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
  • Protecting Groups : Introduce temporary substituents (e.g., silyl ethers) to shield reactive sites.
  • Solvent Selection : Use high-boiling solvents (e.g., DMF, DMSO) to minimize thermal stress .

Key Applications in Research

  • Pharmaceutical Intermediates : Serve as precursors for kinase inhibitors or antiviral agents via cross-coupling .
  • Agrochemical Development : Functionalization to create herbicides with selective bioactivity .

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